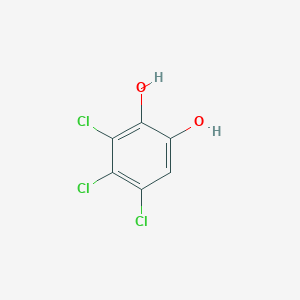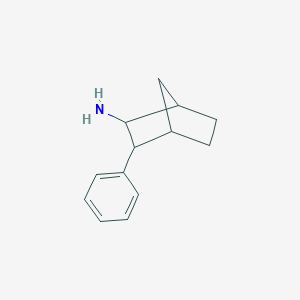
3-Phenylnorbornan-2-amine
Vue d'ensemble
Description
3-Phenylnorbornan-2-amine, also known as Camfetamine, is a stimulant drug closely related to the appetite suppressant fencamfamine . It has been sold as a designer drug following the banning of mephedrone and related substituted cathinone derivatives in many countries . It reportedly has slightly stronger stimulant effects than fencamfamine .
Synthesis Analysis
The synthesis of 3-Phenylnorbornan-2-amine has been described in a patent by E. Merck AG . Further details about the synthesis and characterization of this compound can be found in a paper by Kavanagh P, Angelov D, O’Brien J, Power JD, McDermott SD, Talbot B, et al .Molecular Structure Analysis
The molecular formula of 3-Phenylnorbornan-2-amine is C13H17N . The average mass is 187.281 Da and the mono-isotopic mass is 187.136093 Da .Chemical Reactions Analysis
Amines, including 3-Phenylnorbornan-2-amine, can undergo a variety of chemical reactions. These include reactions with acyl chlorides and acid anhydrides to form amides, neutralization reactions with strong acids to form ammonium salts, and reactions with nitrous acid .Applications De Recherche Scientifique
Synthesis and Characterization
3-Phenylnorbornan-2-amine, in its various forms, has been extensively studied for its synthesis and characterization. The compound N-Methyl-3-phenyl-norbornan-2-amine, also known as Camfetamine™, originally developed in the 1960s, exemplifies this focus. Researchers have described its synthesis and the interpretation of its mass spectra (Kavanagh et al., 2013). Similarly, the synthesis of related amines like 2-phenylethylamine has been studied, demonstrating the pharmaceutical potential of these compounds in treating neurological disorders (ChemChemTech, 2023).
Application in Organic Chemistry
The compound has applications in organic chemistry, particularly in bond formation processes. For instance, a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives has been developed, showcasing the versatility of amines in organic syntheses (Ociepa et al., 2018).
Anticancer and Antioxidant Activities
The potential of 3-Phenylnorbornan-2-amine derivatives in medical science is significant, particularly in the realm of anticancer and antioxidant activities. A study on synthesized 3-secondary amine derivatives showed promising results for anti-oxidant activity and cytotoxic activity against breast cancer (Rehan, Al Lami, & Alanee, 2021).
Pharmaceutical Applications
In the pharmaceutical domain, this compound's derivatives have been explored for their binding capabilities, as demonstrated by the formation of inclusion complexes with β-cyclodextrin. Such complexes may increase the stability and targeted transport of the amine in the body, preventing premature degradation by enzymes (ChemChemTech, 2023).
Photoredox Catalysis
The photochemical production of 1-Aminonorbornanes from aminocyclopropanes, which is relevant to 3-Phenylnorbornan-2-amine, has been reported. This process is significant for drug discovery, providing a way to create diverse substitution patterns on a saturated carbocyclic framework (Staveness et al., 2019).
Safety And Hazards
Orientations Futures
There is a need for more large-scale studies to confirm and better describe both the extent of 3-Phenylnorbornan-2-amine misuse and possible psychotropic/adverse effects . It has been rediscovered as a recreational drug in 2011, and very little information is still available in the scientific literature on its nature and potential health risks .
Propriétés
IUPAC Name |
3-phenylbicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESNBFAEPGJCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376206 | |
| Record name | 3-Phenylnorbornan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylnorbornan-2-amine | |
CAS RN |
39550-30-6 | |
| Record name | 3-Phenylnorbornan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




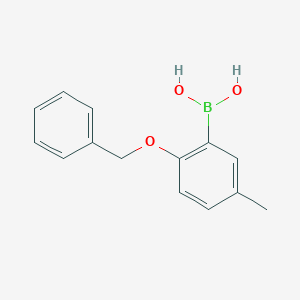
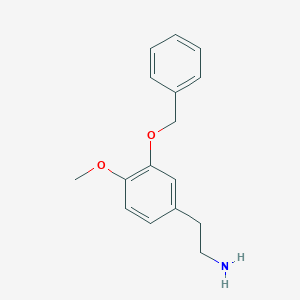
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
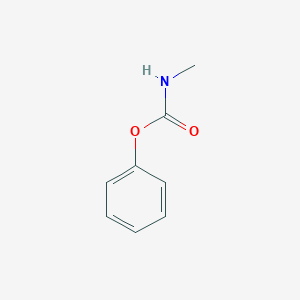
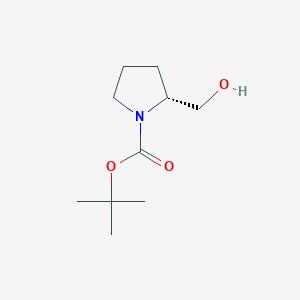
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
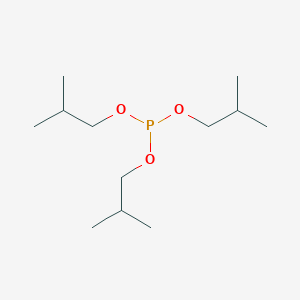
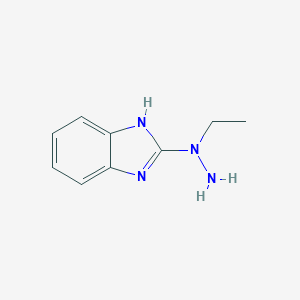
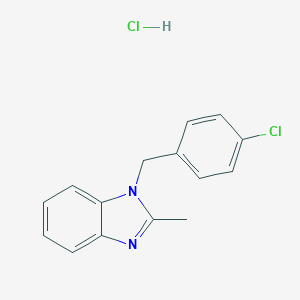
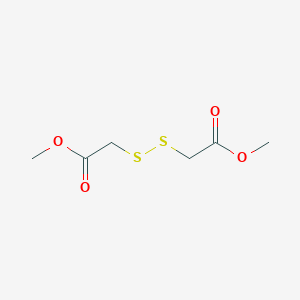
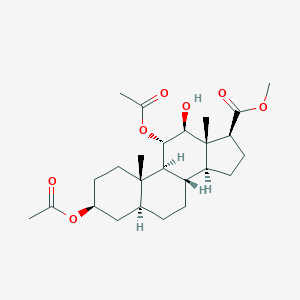
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
